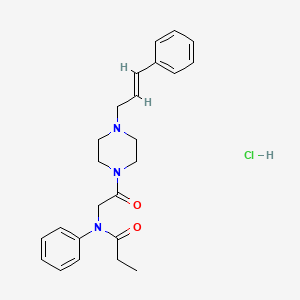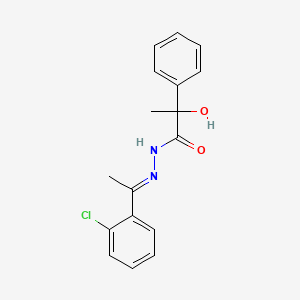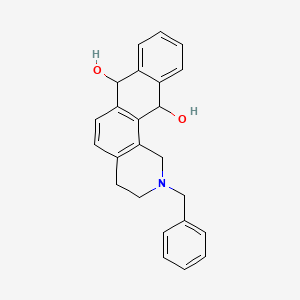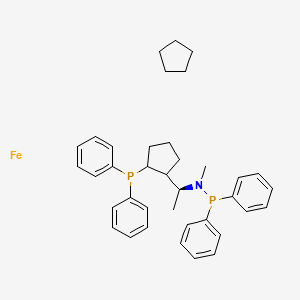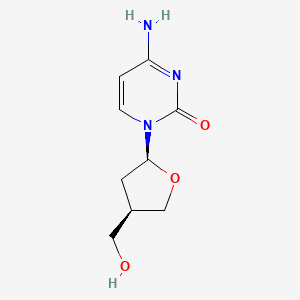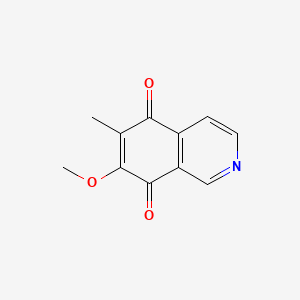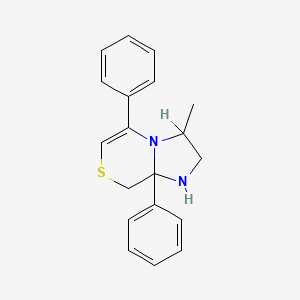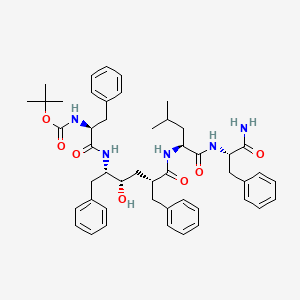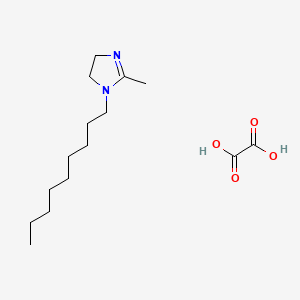
1-Nonyl-2-methylimidazoline oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonyl-2-methylimidazoline oxalate is a chemical compound belonging to the class of imidazolines. Imidazolines are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a nonyl group (a nine-carbon alkyl chain) and a methyl group attached to the imidazoline ring, along with an oxalate counterion. It is used in various applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Nonyl-2-methylimidazoline oxalate can be synthesized through the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily, leading to the corresponding oxazolines in good to excellent isolated yields .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nonyl-2-methylimidazoline oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the formation of imidazolidines.
Substitution: The nonyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxazoles.
Reduction: Formation of imidazolidines.
Substitution: Various substituted imidazolines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Nonyl-2-methylimidazoline oxalate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-nonyl-2-methylimidazoline oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nonyl and methyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The oxalate counterion may also contribute to the overall stability and solubility of the compound in biological systems .
Comparación Con Compuestos Similares
1-Methylimidazole: A simpler imidazole derivative with a single methyl group.
2-Methylimidazolium hydrogen oxalate dihydrate: Another imidazole derivative with an oxalate counterion.
Imidazo[1,2-a]pyrazine: A versatile scaffold used in organic synthesis and drug development.
Uniqueness: 1-Nonyl-2-methylimidazoline oxalate is unique due to the presence of both a nonyl group and an oxalate counterion, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
Número CAS |
145278-80-4 |
|---|---|
Fórmula molecular |
C15H28N2O4 |
Peso molecular |
300.39 g/mol |
Nombre IUPAC |
2-methyl-1-nonyl-4,5-dihydroimidazole;oxalic acid |
InChI |
InChI=1S/C13H26N2.C2H2O4/c1-3-4-5-6-7-8-9-11-15-12-10-14-13(15)2;3-1(4)2(5)6/h3-12H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
BTHPUBWUBWVYPF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCN1CCN=C1C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


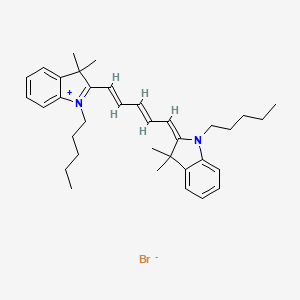
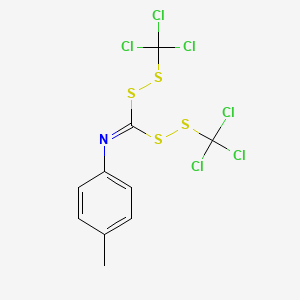
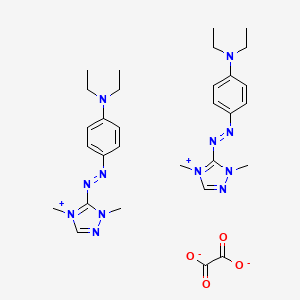
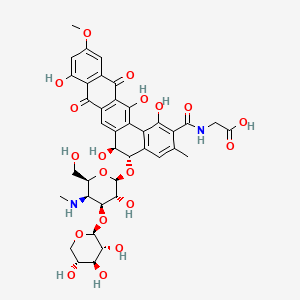
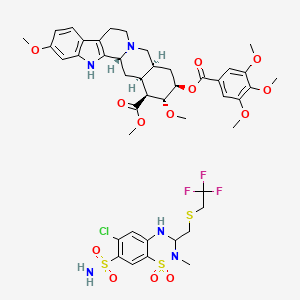
![2-[6-[5-hydroxy-2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12787024.png)
